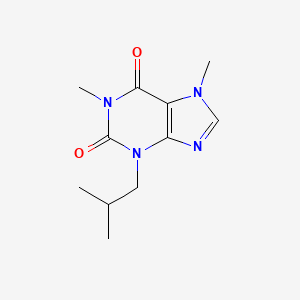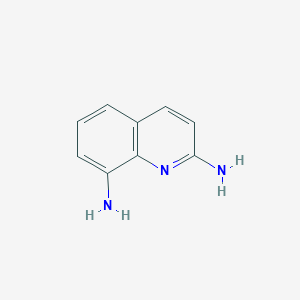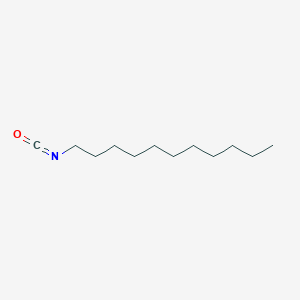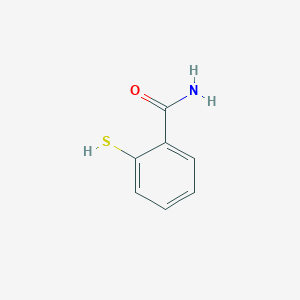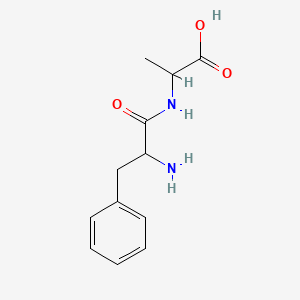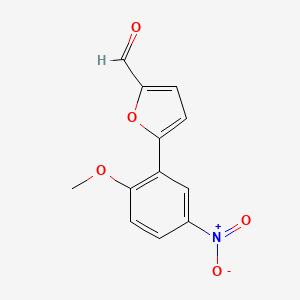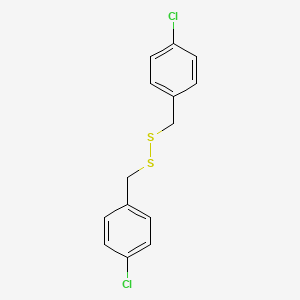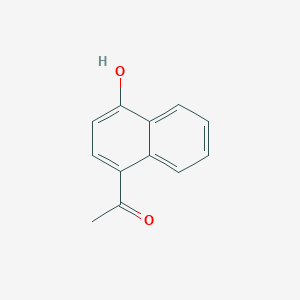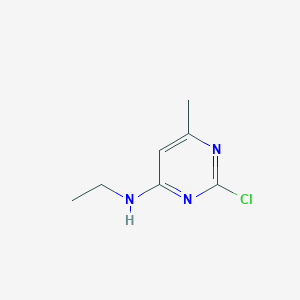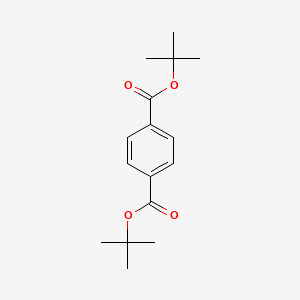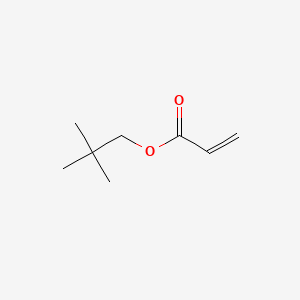
Neopentyl acrylate
Overview
Description
Neopentyl acrylate is an organic compound that belongs to the class of acrylate esters. It is derived from neopentyl alcohol and acrylic acid. This compound is known for its high reactivity and is widely used in the production of polymers and copolymers. Its chemical structure consists of a neopentyl group attached to an acrylate moiety, which imparts unique properties to the compound, making it valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Neopentyl acrylate can be synthesized through the esterification reaction between neopentyl alcohol and acrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods: In industrial settings, this compound is produced using a continuous flow process. This method involves the reaction of neopentyl alcohol with acrylic acid in the presence of a catalyst. The reaction mixture is passed through a tubular reactor, where the esterification takes place. The continuous removal of water and the use of high-purity reactants ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Neopentyl acrylate undergoes various chemical reactions, including:
Polymerization: It readily polymerizes to form homopolymers and copolymers.
Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with various nucleophiles and electrophiles.
Ester Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield neopentyl alcohol and acrylic acid.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals, UV light, or heat.
Addition Reactions: Common reagents include halogens, hydrogen halides, and organometallic compounds.
Ester Hydrolysis: Typically carried out using aqueous acid or base solutions.
Major Products Formed:
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Addition Reactions: Various substituted acrylates.
Ester Hydrolysis: Neopentyl alcohol and acrylic acid.
Scientific Research Applications
Neopentyl acrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Utilized in the formulation of medical adhesives and coatings for medical devices.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.
Mechanism of Action
Neopentyl acrylate can be compared with other acrylate esters, such as:
Methyl Acrylate: Has a lower molecular weight and different reactivity due to the absence of steric hindrance from the neopentyl group.
Ethyl Acrylate: Similar to methyl acrylate but with slightly different physical properties.
Butyl Acrylate: Has a longer alkyl chain, resulting in different solubility and polymerization characteristics.
Uniqueness: this compound is unique due to the presence of the neopentyl group, which provides steric hindrance and influences the reactivity and properties of the compound. This makes it particularly valuable in applications where specific polymer properties are desired.
Comparison with Similar Compounds
- Methyl Acrylate
- Ethyl Acrylate
- Butyl Acrylate
- 2-Ethylhexyl Acrylate
Neopentyl acrylate’s unique structure and properties make it a versatile compound with numerous applications in various fields of science and industry. Its ability to undergo polymerization and addition reactions, combined with its chemical resistance and adhesion properties, make it an essential component in the development of advanced materials and technologies.
Properties
IUPAC Name |
2,2-dimethylpropyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-5-7(9)10-6-8(2,3)4/h5H,1,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLJDZOLZATUFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196397 | |
| Record name | Neopentyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4513-36-4 | |
| Record name | Neopentyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004513364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC173991 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173991 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Neopentyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


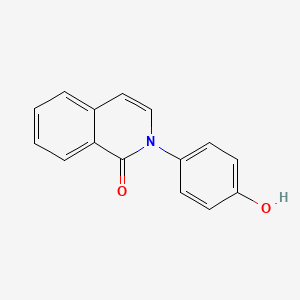
![2-[[2-[(2-Aminoacetyl)amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B1595827.png)
